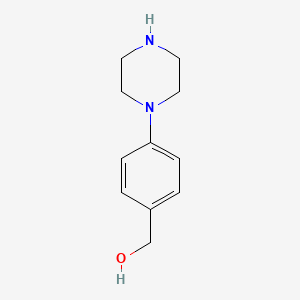

4-(1-Piperazinyl)benzylalcohol

Description

BenchChem offers high-quality 4-(1-Piperazinyl)benzylalcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Piperazinyl)benzylalcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-piperazin-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOTMSDWREREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626700 | |

| Record name | [4-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325796-35-8 | |

| Record name | [4-(Piperazin-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architectural Versatility of the Piperazine Scaffold: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, structural rigidity, and the capacity for extensive hydrogen bonding, frequently impart favorable pharmacokinetic profiles to molecules, such as enhanced aqueous solubility and oral bioavailability. This inherent versatility has rendered the piperazine moiety a "privileged scaffold," a recurring motif in a multitude of clinically successful drugs. This in-depth technical guide explores the diverse biological activities of novel piperazine derivatives, with a particular focus on their anticancer, antimicrobial, and antipsychotic potential. We will delve into the synthetic strategies employed to create these novel compounds, elucidate their mechanisms of action through key signaling pathways, and provide detailed, field-proven protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics.

The Piperazine Core: A Foundation for Diverse Pharmacology

The strategic incorporation of the piperazine nucleus into a lead compound can dramatically alter its biological activity and pharmacokinetic properties. The two nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of a wide array of substituents that can modulate a molecule's interaction with its biological target. This adaptability is a key reason why piperazine derivatives have found applications in treating a wide spectrum of diseases.

General Synthetic Strategies

The synthesis of novel piperazine derivatives is a well-established field, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

A common and versatile approach involves the N-alkylation of a monosubstituted piperazine. To achieve selective monosubstitution, one of the nitrogen atoms is typically protected with a group like tert-butoxycarbonyl (Boc). The unprotected nitrogen can then be reacted with an appropriate electrophile. Subsequent deprotection under acidic conditions yields the desired monosubstituted piperazine derivative.[1]

Another widely used method is reductive amination, which is particularly effective for introducing aryl-alkyl or heteroaryl-alkyl groups. This reaction involves the condensation of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1]

For the synthesis of N-aryl piperazines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice. These reactions allow for the efficient formation of a carbon-nitrogen bond between an aryl halide and the piperazine nitrogen.[1]

Diagram: General Synthetic Schemes for Piperazine Derivatives

Caption: Common synthetic routes to monosubstituted piperazine derivatives.

Anticancer Activity of Novel Piperazine Derivatives

The piperazine scaffold is a prominent feature in a number of approved and investigational anticancer agents. Its ability to be readily functionalized allows for the fine-tuning of interactions with various cancer-related targets.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of novel piperazine derivatives exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2][3]

Diagram: Inhibition of the PI3K/Akt Pathway by Piperazine Derivatives

Caption: Simplified PI3K/Akt signaling pathway and a point of inhibition.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of novel piperazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Vindoline-Piperazine Conjugate 3 | HeLa | 9.36 | [2] |

| Vindoline-Piperazine Conjugate 4 | SiHa | 2.85 | [2] |

| Vindoline-Piperazine Conjugate 20 | CHO (non-tumor) | 2.54 | [4] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | 1.00 | [2] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 | 1.35 | [2] |

| PD-2 | HepG2 | 90.45% inhibition at 100 µg/mL | [5] |

| Imatinib Derivative 69 | K562 | 0.03 | [6] |

| Imatinib Derivative 70 | HL60 | 0.02 | [6] |

| Benzosuberone-Piperazine Hybrid 57 | HeLa | 0.010-0.097 (GI50) | [6] |

| Schizandrin-Piperazine Analog 33 | PC-3 | 3.41 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for determining the cytotoxic effects of novel piperazine derivatives on cancer cell lines.

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to obtain the desired final concentrations.

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the piperazine derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of Novel Piperazine Derivatives

The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of new classes of antimicrobial agents. Piperazine derivatives have emerged as a promising scaffold for the design of novel antibacterial and antifungal compounds.[5]

Mechanism of Action

The precise mechanisms of action of antimicrobial piperazine derivatives can vary. Some compounds are believed to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential enzymatic pathways within the microorganism. For instance, some piperazine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of novel piperazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| PG7 | Staphylococcus aureus | 125-500 | [7] |

| PG8 | Staphylococcus aureus | 125-500 | [7] |

| PG7 | Candida parapsilosis | 0.49 | [7] |

| PG8 | Candida parapsilosis | 0.98 | [7] |

| Sparfloxacin-Piperazine Derivative | Gram-positive bacteria | 1-5 | [8] |

| Gatifloxacin-Piperazine Derivative | Gram-positive bacteria | 1-5 | [8] |

| Azole-Piperazine Analog 6 | Various bacteria and fungi | 3.1-25 | [9] |

| Azole-Piperazine Analog 7 | Various bacteria and fungi | 3.1-25 | [9] |

Experimental Protocols for Antimicrobial Susceptibility Testing

Two standard methods for determining the antimicrobial activity of novel compounds are the broth microdilution method and the agar well diffusion assay.

Diagram: Antimicrobial Susceptibility Testing Workflow

Caption: Simplified model of dopamine and serotonin receptor antagonism by antipsychotic piperazine derivatives.

In Vivo Evaluation of Antipsychotic Activity

The antipsychotic potential of novel piperazine derivatives is evaluated in preclinical animal models that aim to replicate certain aspects of psychosis.

4.2.1. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in sensorimotor gating are observed in patients with schizophrenia. The PPI test measures the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs are known to reverse deficits in PPI induced by psychomimetic drugs like apomorphine or MK-801. [10] 4.2.2. Morris Water Maze

Cognitive impairment is a core feature of schizophrenia. The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. [11]The test involves training an animal to find a hidden platform in a circular pool of water using distal visual cues. The time it takes for the animal to find the platform over successive trials is a measure of learning. The memory of the platform's location is assessed in a probe trial where the platform is removed. Novel antipsychotics with potential cognitive-enhancing effects can be evaluated for their ability to improve performance in this task. [11][12]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity of novel piperazine derivatives for specific neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand known to bind to the receptor (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine derivative (the competitor).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filter is proportional to the amount of radioligand bound to the receptor. The concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value. [13]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a piperazine derivative and its biological activity is crucial for the rational design of more potent and selective compounds. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.

-

For Anticancer Activity: The nature and position of substituents on the piperazine ring and any attached aromatic systems can significantly influence cytotoxicity. For example, the introduction of electron-withdrawing groups on an aryl ring attached to the piperazine nitrogen has been shown to enhance anticancer activity in some series. [14]* For Antimicrobial Activity: The lipophilicity and electronic properties of the substituents on the piperazine ring play a critical role in antimicrobial potency. Electron-withdrawing groups on an N-aryl substituent have been associated with increased antibacterial activity. [15]* For Antipsychotic Activity: The specific substituents on the piperazine ring and the nature of the linker connecting it to another pharmacophore determine the affinity and selectivity for dopamine and serotonin receptors. For instance, the presence of a bulky aromatic group at the N4 position is often important for high affinity to the D2 receptor.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and favorable physicochemical properties make it an attractive core for medicinal chemists. The diverse biological activities of piperazine derivatives, spanning from anticancer and antimicrobial to antipsychotic effects, underscore the immense potential of this privileged structure.

Future research in this area will likely focus on the development of highly selective piperazine derivatives that target specific subtypes of receptors or enzymes to minimize off-target effects and improve safety profiles. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new and more effective piperazine-based drugs. Furthermore, the exploration of novel biological targets for piperazine derivatives will continue to expand their therapeutic applications.

References

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Ghent University Library. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

-

Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols. [Link]

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). MDPI. [Link]

-

Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

-

Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2009). Molecular Interventions. [Link]

-

Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). Mouse Phenotype. [Link]

-

Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. (2024). PubMed. [Link]

-

Interaction Between Variations in Dopamine D2 and Serotonin 2A Receptor is Associated with Short-Term Response to Antipsychotics in Schizophrenia. (2020). Neuroscience Bulletin. [Link]

-

(PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (2006). ResearchGate. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

-

Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2018). Methods in Molecular Biology. [Link]

-

Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate. [Link]

-

Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). Archiv der Pharmazie. [Link]

-

General synthetic strategies toward piperazine scaffold. (n.d.). ResearchGate. [Link]

-

(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2015). ResearchGate. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020). Current Drug Targets. [Link]

-

Morris Water Maze. (2024). MMPC. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. (2019). Pharmacological Reports. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2016). Der Pharma Chemica. [Link]

-

Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. (2002). Journal of Biomolecular Screening. [Link]

-

Auditory startle & Prepulse inhibition. (2024). MMPC. [Link]

-

Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2022). YouTube. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

-

Understanding the Morris Water Maze in Neuroscience. (2024). Cyagen. [Link]

-

The PI3K/AKT signalling pathway. (2010). YouTube. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). ResearchGate. [Link]

-

Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). protocols.io. [Link]

-

A PET Study of Dopamine D2 and Serotonin 5-HT2 Receptor Occupancy in Patients With Schizophrenia Treated With Therapeutic Doses of Ziprasidone. (2004). American Journal of Psychiatry. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry. [Link]

-

PI3K-Akt pathway: its functions and alterations in human cancer. (2004). International Journal of Oncology. [Link]

-

Video: The Morris Water Maze. (2023). JoVE. [Link]

-

Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. (2009). Molecular Interventions. [Link]

-

Western Blot Protocol. (2023). YouTube. [Link]

-

Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2023). ResearchGate. [Link]

-

5-HT2C receptor agonist. (n.d.). Wikipedia. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

-

Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. (2014). PLOS ONE. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules. [Link]

-

From antipsychotic to anti-schizophrenia drugs: role of animal models. (2010). International Journal of Neuropsychopharmacology. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijbpas.com [ijbpas.com]

- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Interaction Between Variations in Dopamine D2 and Serotonin 2A Receptor is Associated with Short-Term Response to Antipsychotics in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable prevalence in clinically successful drugs is not coincidental but rather a direct consequence of its unique combination of structural, physicochemical, and synthetic attributes. This guide provides a comprehensive technical overview of the piperazine scaffold, delving into its fundamental properties, diverse synthetic methodologies, and extensive applications across a wide spectrum of therapeutic areas. We will explore the causal relationships behind its utility in drug design, from modulating pharmacokinetic profiles to establishing critical interactions with biological targets. Detailed protocols and structure-activity relationship (SAR) analyses will be presented to offer field-proven insights for researchers, scientists, and drug development professionals.

The Piperazine Advantage: Structural and Physicochemical Properties

The enduring success of the piperazine moiety stems from a confluence of favorable characteristics that medicinal chemists can strategically exploit.

1.1. Conformational Flexibility and Target Adaptation:

Structurally, the piperazine ring is a saturated heterocycle that primarily adopts a stable chair conformation.[3] This dual-nitrogen architecture also allows for boat conformations, providing the flexibility to adapt and fit optimally within the binding pockets of a wide array of enzymes and receptors.[3] This conformational pliability is crucial for achieving high-affinity interactions with biological targets.

1.2. Tunable Basicity and Pharmacokinetic Control:

The two nitrogen atoms of the piperazine ring are basic centers with a pKa value of approximately 9.8.[4] This basicity is a critical handle for modulating the physicochemical properties of a drug candidate. By carefully selecting substituents, chemists can fine-tune the protonation state of the piperazine nitrogens at physiological pH. This, in turn, influences crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Aqueous Solubility: The ability to form salts enhances the solubility of drug candidates, which is often a prerequisite for oral bioavailability.[5]

-

Membrane Permeability: The equilibrium between the charged (protonated) and uncharged (free base) forms of the piperazine-containing drug dictates its ability to cross biological membranes.

-

Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating strong and specific interactions with the target protein.[5]

The versatile nature of the piperazine scaffold allows it to serve as a polar functional group, often improving the pharmacokinetic profile of a lead compound.

Synthetic Strategies: Building and Diversifying the Piperazine Core

The synthetic accessibility of piperazine and its derivatives is a major reason for its widespread use.[1] A variety of robust and scalable methods exist for both the construction of the piperazine ring and its subsequent functionalization.

2.1. N-Functionalization: The Workhorse of Piperazine Chemistry

Given that approximately 80% of piperazine-containing drugs are substituted at the nitrogen positions, N-functionalization is the most common strategy for diversification.[2]

-

Nucleophilic Substitution: This is a fundamental and widely used method where the piperazine nitrogen acts as a nucleophile, reacting with various electrophiles such as alkyl halides or epoxides in a classic SN2 reaction.[1] This approach is typically high-yielding and proceeds under mild conditions.[1]

-

Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent is a powerful method for creating N-alkylated derivatives.

-

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, have enabled the efficient formation of N-aryl and N-heteroaryl piperazine derivatives, significantly expanding the accessible chemical space.[1]

2.2. C-H Functionalization: A New Frontier

While N-functionalization is well-established, recent advances in C-H functionalization have opened up new avenues for modifying the carbon backbone of the piperazine ring.[2] These methods allow for the direct introduction of substituents onto the carbon atoms of the ring, providing novel vectors for structural diversity and enabling the synthesis of previously inaccessible analogs.[2]

Experimental Protocol: Selective N-Monosubstitution of Piperazine

The selective monosubstitution of the symmetrical piperazine ring is a common challenge in the synthesis of many pharmaceuticals. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is a reliable strategy.

Step 1: Monoprotection of Piperazine

-

Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-Boc-piperazine by column chromatography or recrystallization.[1]

Step 2: N-Alkylation/Arylation of the Protected Piperazine

-

Dissolve N-Boc-piperazine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2 equivalents).

-

Add the desired alkyl halide or aryl halide (1-1.2 equivalents). For aryl halides, a palladium catalyst and ligand (e.g., for Buchwald-Hartwig coupling) are required.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Step 3: Deprotection

-

Dissolve the N-Boc protected, N'-substituted piperazine in a solvent like DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir at room temperature for 1-4 hours until deprotection is complete.

-

Concentrate the solvent to obtain the desired monosubstituted piperazine, often as a salt.

This self-validating protocol ensures the selective synthesis of the desired product at each stage through purification and analytical verification.

Caption: Synthetic diversification of the piperazine scaffold.

Pharmacological Applications: A Scaffold for All Targets

The piperazine moiety is a recurring motif in drugs targeting a vast range of diseases, a testament to its versatility.[6][7]

Anti-infective Agents

Piperazine derivatives have demonstrated broad-spectrum activity against a variety of pathogens.[1][8]

-

Anthelmintic: Piperazine itself has been used for decades to treat roundworm and pinworm infections.[9][10] Its mechanism of action involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor in nematodes.[4] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent flaccid paralysis of the worm, causing it to be expelled from the host's body.[4]

Caption: Anthelmintic mechanism of piperazine.

-

Antibacterial: The piperazine ring is a key component of several fluoroquinolone antibiotics, such as ciprofloxacin.[6] In these molecules, the piperazine moiety is known to influence bacterial uptake and potency. More recent research focuses on developing piperazine derivatives that can overcome multidrug resistance in bacteria.[11][12] Lipophilic aryl and thioaryl substitutions on the piperazine ring have been shown to enhance bacterial penetration.[1]

-

Antifungal: Derivatives of piperazine have shown significant antifungal activity.[3][13] For example, itraconazole, a broad-spectrum antifungal agent, contains a piperazine ring that is crucial for its activity.[6]

-

Antiviral: The piperazine scaffold is present in numerous antiviral agents.[14] For instance, certain piperazine derivatives have been investigated as inhibitors of the Flaviviridae NS3 protease, with activity against Zika and Dengue viruses.[15] Others have shown promise as HIV-1 inhibitors.

Anticancer Agents

The piperazine scaffold is a prominent feature in a number of successful anticancer drugs.[6][16]

-

Imatinib (Gleevec): This groundbreaking tyrosine kinase inhibitor, used to treat chronic myeloid leukemia (CML) and other cancers, features a piperazine moiety.[2] The piperazine group enhances the drug's solubility and selectivity for the target kinase.[1]

-

Tubulin Polymerization Inhibitors: Some novel arylamide derivatives containing a piperazine moiety have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[10]

Central Nervous System (CNS) Active Agents

The ability of the piperazine scaffold to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a mainstay in the development of CNS drugs.[17][18]

-

Antipsychotics: Many atypical antipsychotics, such as clozapine and aripiprazole, incorporate a piperazine ring.[17] This moiety often plays a key role in modulating the drug's affinity for dopamine and serotonin receptors.[1]

-

Antidepressants: A significant number of antidepressant drugs contain the piperazine substructure.[18][19] It is believed to contribute to a favorable CNS pharmacokinetic profile and is involved in the specific binding conformations of these agents to their targets.[18]

-

Anxiolytics: Buspirone, an anxiolytic agent, is another example of a successful piperazine-containing CNS drug.[17]

Table 1: Representative Piperazine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Primary Mechanism of Action/Target |

| Ciprofloxacin | Antibiotic | DNA gyrase and topoisomerase IV inhibitor[6] |

| Itraconazole | Antifungal | Inhibits fungal cytochrome P450 oxidase[6] |

| Piperazine Citrate | Anthelmintic | GABA receptor agonist in nematodes[4] |

| Imatinib | Anticancer | Tyrosine kinase inhibitor (Bcr-Abl)[2] |

| Aripiprazole | Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors[1] |

| Sildenafil (Viagra) | Erectile Dysfunction | PDE5 inhibitor[2] |

| Cyclizine | Antihistamine | H1 receptor antagonist[6] |

The Role of Piperazine in Drug Design and Lead Optimization

Beyond imparting intrinsic biological activity, the piperazine scaffold is a powerful tool for optimizing the properties of drug candidates.

-

Improving Solubility and Bioavailability: As previously mentioned, the basic nitrogens of the piperazine ring can be used to form salts, which often leads to a significant increase in aqueous solubility and, consequently, improved oral bioavailability.[5]

-

Modulating Lipophilicity: By appending various substituents to the piperazine nitrogens, the overall lipophilicity of a molecule can be systematically adjusted to achieve the desired balance between permeability and solubility.

-

Acting as a Linker: The piperazine ring can serve as a conformationally restrained linker between two or more pharmacophoric elements, holding them in the optimal orientation for binding to a biological target.

-

Bioisosteric Replacement: In some cases, the piperazine ring can be used as a bioisostere for other functional groups to improve metabolic stability or other pharmacokinetic properties.

Future Perspectives

The exploration of the piperazine scaffold in medicinal chemistry is far from over. Future progress is expected to come from several key areas:

-

Hybrid Scaffold Engineering: Combining the piperazine moiety with other pharmacologically relevant scaffolds to create hybrid molecules with novel or enhanced activities.[1][20]

-

Advanced Synthetic Methods: The continued development of novel synthetic methodologies, particularly in the area of C-H functionalization, will provide access to an even greater diversity of piperazine derivatives.[2]

-

Computational and Machine Learning Approaches: The use of in silico tools for virtual screening, pharmacophore modeling, and predictive ADME will accelerate the design and optimization of new piperazine-based drug candidates.[1]

Conclusion

The piperazine scaffold is a testament to the power of a simple, yet versatile, chemical structure in the complex world of drug discovery. Its unique combination of conformational, physicochemical, and synthetic properties has cemented its status as a privileged scaffold. From fighting infectious diseases to treating cancer and CNS disorders, piperazine-containing drugs have had a profound impact on human health. As our understanding of disease biology grows and our synthetic capabilities expand, the piperazine ring is certain to remain a cornerstone of medicinal chemistry for the foreseeable future, continuing to provide the foundation for the next generation of innovative therapeutics.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.

- Kant, R., & Maji, S. (2021).

- Piperazine - Wikipedia. (n.d.).

- Piperazine based antimicrobial polymers: a review. (2021). RSC Advances.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

- The medicinal chemistry of piperazines: A review. (n.d.). Scilit.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).

- Piperazine: the molecule of diverse pharmacological importance. (2025).

- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed.

- SAR studies of piperazine derivatives as antidepressant compounds. (n.d.).

- Piperazine (oral route) - Side effects & dosage. (2025). Mayo Clinic.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.).

- Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. (n.d.). PMC - NIH.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021).

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.

- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).

- Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. (n.d.). PubMed.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Piperazine: Key Safety & P

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.).

- PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. (n.d.).

- Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. (2025).

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF. (2025).

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Bentham Science Publishers.

- Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2024). Bentham Science Publishers.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.).

- Piperazines – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. impressions.manipal.edu [impressions.manipal.edu]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. scilit.com [scilit.com]

- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 9. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: A Technical Guide to 4-(1-Piperazinyl)benzylalcohol in Modern Organic Synthesis

For the discerning researcher, scientist, and drug development professional, the selection of a building block is a critical decision that dictates the efficiency and ultimate success of a synthetic campaign. Among the myriad of choices, 4-(1-Piperazinyl)benzylalcohol emerges as a molecule of significant strategic value. Its unique bifunctional nature, possessing both a reactive secondary amine within the piperazine ring and a primary alcohol on the benzylic position, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the core attributes of 4-(1-Piperazinyl)benzylalcohol, detailing its applications, mechanistic underpinnings, and practical considerations for its use in the synthesis of high-value compounds.

Unveiling the Core: Physicochemical Properties and Strategic Significance

4-(1-Piperazinyl)benzylalcohol, while not extensively characterized in publicly available literature under its direct CAS number, is a stable, crystalline solid at room temperature. Its strategic importance lies in the orthogonal reactivity of its two key functional groups. The piperazine moiety, a common pharmacophore in medicinal chemistry, imparts favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The secondary amine (N-H) is a potent nucleophile, readily participating in N-arylation and N-alkylation reactions. Concurrently, the benzyl alcohol provides a handle for O-alkylation, esterification, or oxidation to the corresponding aldehyde or carboxylic acid. This dual functionality allows for its use as a versatile linker or scaffold in the assembly of diverse molecular entities.

Table 1: Physicochemical Properties of 4-(1-Piperazinyl)benzylalcohol and Related Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | C₁₂H₁₆N₂O₂ | 220.27 | 180-185 |

| (4-(Piperazin-1-yl)phenyl)methanol | Not readily available | C₁₁H₁₆N₂O | 192.26 | Not readily available |

| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | -15 |

Data for 1-Acetyl-4-(4-hydroxyphenyl)piperazine serves as a close proxy for the physical state of the core molecule.

Core Synthetic Applications: A Gateway to Molecular Diversity

The true power of 4-(1-Piperazinyl)benzylalcohol is realized in its application as a building block for a wide array of complex molecules, particularly in the realm of pharmaceuticals. Its piperazine core is a privileged scaffold found in numerous approved drugs, including antipsychotics and antihistamines.[3][4] The following sections delve into the key synthetic transformations that leverage the unique reactivity of this versatile molecule.

The Art of the C-N Bond: N-Arylation via Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl group is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination stands out as a powerful and versatile method for achieving this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of N-arylpiperazines under relatively mild conditions, tolerating a wide range of functional groups.

The catalytic cycle, a testament to the elegance of organometallic chemistry, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to furnish the desired N-aryl product and regenerate the catalyst. The choice of ligand is paramount to the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.

Expanding the Framework: N-Alkylation Reactions

Direct N-alkylation of the piperazine moiety provides a straightforward route to introduce a variety of alkyl substituents. This transformation is typically achieved by reacting 4-(1-Piperazinyl)benzylalcohol with an alkyl halide in the presence of a base. The base serves to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Common bases include potassium carbonate or triethylamine.

A mechanistically related and often milder alternative is reductive amination. This powerful one-pot procedure involves the initial formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a hydride reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. This method avoids the use of potentially harsh alkylating agents and is highly valued for its broad substrate scope and operational simplicity.

Leveraging the Benzylic Position: O-Alkylation via Williamson Ether Synthesis

The benzyl alcohol functionality of 4-(1-Piperazinyl)benzylalcohol opens up another avenue for molecular elaboration through O-alkylation. The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[5] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the benzyl alcohol with a strong base (e.g., sodium hydride), acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group.

The choice of base and solvent is critical to the success of this reaction. Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed to avoid protonation of the highly reactive alkoxide intermediate.

In the Laboratory: Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, step-by-step protocols for key synthetic transformations. These protocols are based on established procedures for analogous compounds and are designed to be self-validating systems.

Protocol for N-Arylation of 4-(1-Piperazinyl)benzylalcohol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-(1-Piperazinyl)benzylalcohol with an aryl bromide.

Materials:

-

4-(1-Piperazinyl)benzylalcohol

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Add 4-(1-Piperazinyl)benzylalcohol (1.2 equivalents) and the aryl bromide (1.0 equivalent).

-

Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol for O-Alkylation of 4-(1-Piperazinyl)benzylalcohol

This protocol details the Williamson ether synthesis for the O-alkylation of the benzyl alcohol moiety.

Materials:

-

4-(1-Piperazinyl)benzylalcohol

-

Alkyl halide (e.g., benzyl bromide or a primary alkyl iodide)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(1-Piperazinyl)benzylalcohol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Troubleshooting and Mechanistic Considerations

N-Arylation: In cases of low yield, consider screening different palladium catalysts, ligands, and bases. The choice of solvent can also significantly impact the reaction outcome. Sterically hindered aryl halides may require more forcing conditions or specialized catalytic systems.

O-Alkylation: Incomplete conversion may indicate insufficient deprotonation. Ensure the sodium hydride is fresh and the solvent is rigorously dried. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide, can sometimes accelerate the reaction, particularly with less reactive alkyl halides.

Safety and Handling

4-(1-Piperazinyl)benzylalcohol and its derivatives should be handled in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Piperazine derivatives can be irritants and may cause skin sensitization. Benzyl alcohol is harmful if swallowed or inhaled and can cause serious eye irritation.[8] Sodium hydride is a highly flammable solid and reacts violently with water; it must be handled with extreme care under an inert atmosphere.

Conclusion

4-(1-Piperazinyl)benzylalcohol is a powerful and versatile building block in the synthetic chemist's arsenal. Its bifunctional nature allows for a wide range of synthetic manipulations, providing access to a diverse array of complex molecules with potential applications in drug discovery and materials science. By understanding the core reactivity of this molecule and employing robust synthetic methodologies such as the Buchwald-Hartwig amination and the Williamson ether synthesis, researchers can unlock its full potential to accelerate their synthetic endeavors.

References

-

Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

-

PubChem. (n.d.). {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl(4-piperazin-1-ylphenyl)methanone. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.

-

ResearchGate. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7989623B2 - Process for making n-(diphenylmethyl)piperazines.

-

Quick Company. (n.d.). One Pot Process For Preparation Of Meclizine Hydrochloride. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Safety Data Sheet for Benzyl Alcohol. Retrieved from [Link]

-

PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). (2-(4-Methylpiperazin-1-yl)phenyl)methanol. Retrieved from [Link]

-

PubMed Central. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

Sources

- 1. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | C13H20N2O | CID 7162037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl(4-piperazin-1-ylphenyl)methanone | C17H18N2O | CID 1519739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsupply.com.au [chemsupply.com.au]

- 8. chemos.de [chemos.de]

Methodological & Application

Application of 4-(1-Piperazinyl)benzylalcohol in Anticancer Drug Design: A Technical Guide

Introduction: The Strategic Importance of the Piperazine Scaffold in Oncology

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the molecular architecture of a diverse array of therapeutic agents.[1][2] Its versatile structure, characterized by a six-membered ring containing two opposing nitrogen atoms, offers a unique combination of properties that are highly advantageous for drug design.[1][2] These include a rigid conformation that can aid in precise ligand-receptor interactions, and the presence of two nitrogen atoms that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and basicity.[1] In the realm of oncology, piperazine derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent anticancer activity through a variety of mechanisms.[3][4] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways that are dysregulated in cancer cells.[4]

This technical guide focuses on the application of a specific piperazine-containing building block, 4-(1-Piperazinyl)benzylalcohol, in the design and development of novel anticancer agents. We will explore its synthetic accessibility, its role as a versatile pharmacophore, and provide detailed protocols for the synthesis and biological evaluation of its derivatives.

Proposed Synthesis of 4-(1-Piperazinyl)benzylalcohol: A Modular Approach

Method 1: Reductive Amination

This method involves the reaction of piperazine with a suitable benzaldehyde derivative, followed by reduction of the resulting iminium ion. A key advantage of this approach is the wide availability of substituted benzaldehydes.

Protocol 1: Proposed Synthesis of 4-(1-Piperazinyl)benzylalcohol via Reductive Amination

-

Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol, add 4-formylbenzoic acid (1.1 eq.).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in a solution of hydrochloric acid in methanol and stir at room temperature to remove the Boc protecting group. Concentrate the solution under reduced pressure to yield 4-(1-Piperazinyl)benzylalcohol hydrochloride.

Method 2: Direct N-Alkylation

This approach involves the direct reaction of piperazine with a benzyl halide. The use of a large excess of piperazine can favor mono-alkylation.

Protocol 2: Proposed Synthesis of 4-(1-Piperazinyl)benzylalcohol via N-Alkylation

-

Reaction Setup: Dissolve a large excess of piperazine (e.g., 10 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Alkylation: To this solution, add 4-(chloromethyl)benzoic acid (1.0 eq.) and a base such as potassium carbonate (2.0 eq.). Heat the reaction mixture to 60-80°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-(1-Piperazinyl)benzylalcohol.

The 4-(1-Piperazinyl)benzylalcohol Moiety as a Pharmacophore in Anticancer Drug Design

The 4-(1-Piperazinyl)benzylalcohol scaffold serves as a versatile template for the development of novel anticancer agents. The piperazine ring can act as a central hub, connecting a variety of pharmacophoric groups that can interact with different biological targets. The benzyl alcohol moiety, in particular, offers a handle for further chemical modification, allowing for the fine-tuning of the molecule's properties and biological activity.

Targeting Tyrosine Kinases

Many successful anticancer drugs, such as imatinib, are tyrosine kinase inhibitors, and the piperazine moiety is a common feature in their chemical structures. The 4-(1-Piperazinyl)benzylalcohol scaffold can be elaborated to generate potent tyrosine kinase inhibitors. For instance, the benzyl alcohol can be derivatized to introduce functionalities that mimic the hydrogen bonding patterns of ATP in the kinase active site.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Piperazine derivatives have been shown to be potent inducers of apoptosis.[4] The incorporation of the 4-(1-Piperazinyl)benzylalcohol moiety into larger molecular frameworks can lead to compounds that trigger apoptotic pathways, often through the modulation of key regulatory proteins.

Experimental Protocols for Biological Evaluation

The anticancer potential of novel compounds derived from 4-(1-Piperazinyl)benzylalcohol can be assessed using a variety of in vitro and in vivo assays. The following protocols provide a general framework for the initial biological evaluation.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a series of dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Data Presentation

The following table summarizes the anticancer activity of representative piperazine derivatives, highlighting the potential of this scaffold in drug discovery.

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Phenylthiazolidin-4-one piperazine conjugates | MDA-MB-231 (Breast) | 4.02 | DHFR and hDHODH inhibition | [5] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | Not specified | [6] |

| 1,2-Benzothiazine-phenylpiperazine derivatives | MCF7 (Breast) | Comparable to doxorubicin | Topoisomerase II inhibition | [7] |

Visualizations

Proposed Synthetic Pathways

Caption: Proposed synthetic routes to 4-(1-Piperazinyl)benzylalcohol.

General Workflow for Anticancer Drug Discovery

Caption: A generalized workflow for anticancer drug discovery.

Conclusion

The 4-(1-Piperazinyl)benzylalcohol scaffold represents a valuable and versatile starting point for the design of novel anticancer agents. Its synthetic tractability, coupled with the proven track record of the piperazine moiety in oncology drug discovery, makes it an attractive building block for researchers in the field. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the exploration of 4-(1-Piperazinyl)benzylalcohol derivatives as potential next-generation cancer therapeutics. Further investigation into the structure-activity relationships of these compounds is warranted and holds the promise of yielding potent and selective anticancer drug candidates.

References

-

[No Author]. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]

- [No Author]. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

[No Author]. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

[No Author]. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. Available at: [Link]

-

[No Author]. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]

-

[No Author]. (n.d.). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. Available at: [Link]

-

[No Author]. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

[No Author]. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Available at: [Link]

-

[No Author]. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate. Available at: [Link]

-

[No Author]. (n.d.). (PDF) Phenylthiazolidin-4-one Piperazine Conjugates: Design, Synthesis, Anticancer and Antimicrobial Studies. ResearchGate. Available at: [Link]

-

[No Author]. (n.d.). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

-

[No Author]. (n.d.). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]

-

[No Author]. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available at: [Link]

-

[No Author]. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

-

[No Author]. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]

-

[No Author]. (n.d.). The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

-

[No Author]. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. Available at: [Link]

-

[No Author]. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC - PubMed Central. Available at: [Link]

-

[No Author]. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC - PubMed Central. Available at: [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-Benzyl Piperidine Analogues via Suzuki Coupling

Introduction: The Significance of 4-Benzyl Piperidines in Medicinal Chemistry

The 4-benzyl piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from the unique three-dimensional architecture it provides, which allows for precise spatial orientation of functional groups that can interact with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The development of robust and versatile synthetic methodologies to access a diverse range of 4-benzyl piperidine analogues is therefore of paramount importance for drug discovery and development programs.

Among the myriad of carbon-carbon bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a particularly powerful tool for the synthesis of these complex molecules.[1][2] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron species with an organic halide or triflate.[1] Its widespread adoption is attributed to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This application note provides a detailed protocol for the synthesis of 4-benzyl piperidine analogues utilizing the Suzuki coupling, with an emphasis on the underlying mechanistic principles and practical considerations for successful execution in a research setting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The key steps are: oxidative addition, transmetalation, and reductive elimination.[3][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, a substituted benzyl halide) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[4][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1]

-

Transmetalation: This is the step where the organic group from the organoboron species is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[1][7] The base plays a multifaceted role, not only activating the boronic acid but also facilitating the formation of a palladium-alkoxide or -hydroxide complex, which is believed to accelerate the transmetalation step.[1] The choice of base is therefore critical and often requires optimization.

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex (the benzyl group and the piperidine moiety) are coupled, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Below is a visual representation of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of N-Boc-4-benzylpiperidine

This protocol describes a general method for the synthesis of N-Boc-4-benzylpiperidine from N-Boc-4-iodopiperidine and benzylboronic acid. This procedure can be adapted for a variety of substituted benzylboronic acids and other N-protected 4-halopiperidines.

Materials and Reagents

-

N-Boc-4-iodopiperidine

-

Benzylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-iodopiperidine (1.0 equiv), benzylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

-

The flask is then evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

-

Solvent Addition and Reaction:

-

To the flask, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M to 0.5 M concentration of the limiting reagent).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[8]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[8]

-